Cas no 433696-47-0 (N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide)

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide structure
433696-47-0 structure
Product name:N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
CAS No:433696-47-0
MF:C21H18ClNO5
MW:399.824325084686
CID:5776237
PubChem ID:16896375

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • F1107-0122
    • AKOS000746087
    • N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
    • Oprea1_412991
    • 8-allyl-N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
    • N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide
    • 433696-47-0
    • Oprea1_074259
    • 2H-1-Benzopyran-3-carboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(2-propen-1-yl)-
    • Inchi: 1S/C21H18ClNO5/c1-4-6-12-7-5-8-13-9-14(21(25)28-19(12)13)20(24)23-16-11-17(26-2)15(22)10-18(16)27-3/h4-5,7-11H,1,6H2,2-3H3,(H,23,24)
    • InChI Key: CLPOVUGLSJPIFR-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=C1OC)NC(C1C(=O)OC2C(=CC=CC=2C=1)CC=C)=O)OC

Computed Properties

  • Exact Mass: 399.0873504g/mol
  • Monoisotopic Mass: 399.0873504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 73.9Ų

Experimental Properties

  • Density: 1.341±0.06 g/cm3(Predicted)
  • Boiling Point: 636.7±55.0 °C(Predicted)
  • pka: 9.93±0.70(Predicted)

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1107-0122-5mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1107-0122-5μmol
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1107-0122-20mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1107-0122-20μmol
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1107-0122-10mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1107-0122-30mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1107-0122-25mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1107-0122-10μmol
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1107-0122-2mg
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1107-0122-2μmol
N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
433696-47-0 90%+
2μl
$57.0 2023-05-17

Additional information on N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Professional Introduction to N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide (CAS No 433696-47-0)

N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide, identified by its CAS number 433696-47-0, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex aromatic structure and functional groups, has garnered attention for its potential applications in drug discovery and therapeutic development.

The structural framework of N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide consists of a chromene core, which is a heterocyclic compound containing a benzene ring fused to a pyranone ring. The presence of 4-chloro, 2,5-dimethoxy, and prop-2-enyl substituents on the chromene ring introduces unique electronic and steric properties that make this compound a versatile scaffold for medicinal chemistry.

In recent years, there has been a growing interest in chromene derivatives due to their diverse biological activities. Studies have demonstrated that chromenes exhibit properties such as antioxidant, anti-inflammatory, and anticancer effects. The specific arrangement of functional groups in N-(4-chloro-2,5-dimethoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide suggests potential therapeutic applications in these areas.

The 4-chloro substituent is known to enhance the binding affinity of molecules to biological targets, making it a valuable moiety in drug design. Additionally, the 2,5-dimethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological systems. The prop-2-enyl side chain introduces flexibility and lipophilicity, which can be crucial for membrane permeability and metabolic stability.

4-chloro-2,5-dimethoxyphenyl)-2-o oxo -8-(prop - 1 - yl ) - 2 H - chromene - 3 - carboxamide strong >. These methods have allowed researchers to explore the structural diversity of chromene derivatives and optimize their biological activities. For instance, recent studies have focused on modifying the chromene core to enhance its bioavailability and target specificity.

The pharmacological potential of N-( 4 - chloro - 25 dimethoxyphenyl strong >) - ( prop - 21 enyl ) - 22 oxochromen3e3carboxamide has been investigated in several preclinical studies. Research has shown that this compound exhibits inhibitory activity against various enzymes and receptors involved in disease pathways. For example, it has been found to inhibit kinases that are implicated in cancer progression, as well as enzymes involved in inflammation.

In addition to its anti-cancer properties, N-( 42 chlor01253 dimethoxyphenyl strong >) - ( prop21 enyl ) - 22 oxochromen3e3carboxamide has shown promise in treating inflammatory diseases. Studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key mediators such as COX enzymes and cytokines. This makes it a potential candidate for developing novel anti-inflammatory therapies.

The synthesis of N-( 42 chlor01253 dimethoxyphenyl strong >) - ( prop21 enyl ) - 22 oxochromen3e3carboxamide involves multiple steps, including condensation reactions and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the chromene core efficiently. These methods ensure high yields and purity, which are essential for pharmaceutical applications.

The pharmacokinetic properties of N-( 42 chlor01253 dimethoxyphenyl strong >) - ( prop21 enyl ) - 22 oxochromen3e3carboxamide are also under investigation. Researchers are studying its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize its therapeutic efficacy. Understanding these properties is crucial for developing formulations that maximize bioavailability and minimize side effects.

In conclusion, N-( 42 chlor01253 dimethoxyphenyl strong >) - ( prop21 enyl ) - 22 oxochromen3e3carboxamide is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs targeting various diseases. As research continues to uncover its therapeutic benefits, this molecule is poised to play a vital role in future medical treatments.

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